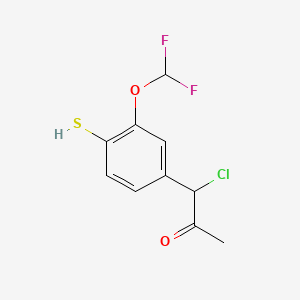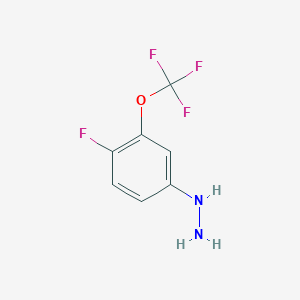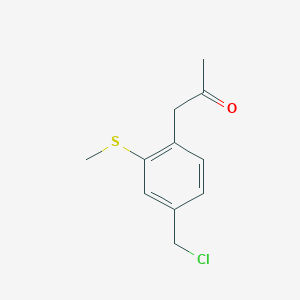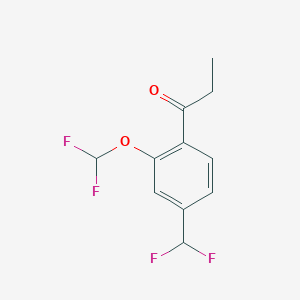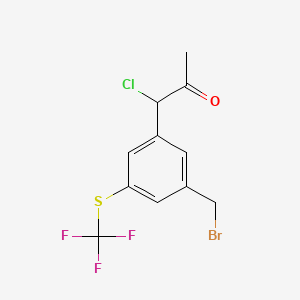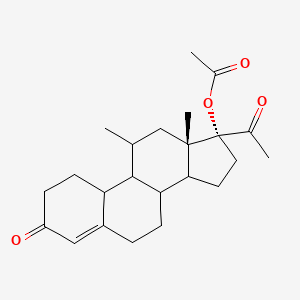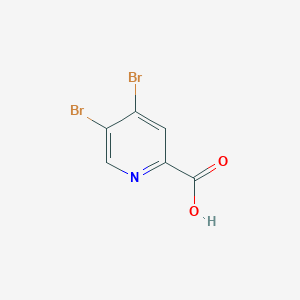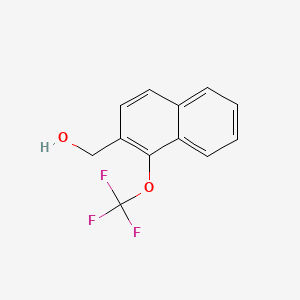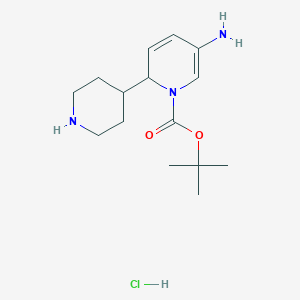
C15H26ClN3O2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C15H26ClN3O2 is known as Metolachlor. It is an organic compound widely used as an herbicide. Metolachlor is a derivative of aniline and belongs to the chloroacetanilide family of herbicides. It is highly effective against grasses and is commonly used in agricultural settings to control weeds in crops such as corn, soybeans, peanuts, sorghum, and cotton .
Méthodes De Préparation
Metolachlor is synthesized from 2-ethyl-6-methylaniline (MEA) through a series of chemical reactions. The synthetic route involves the condensation of MEA with methoxyacetone to form an imine, which is then hydrogenated to yield primarily the S-stereoisomeric amine. This secondary amine is subsequently acetylated with chloroacetyl chloride . Industrial production methods involve optimizing reaction conditions to maximize yield and purity, often using solvent-free or catalytic processes to enhance efficiency .
Analyse Des Réactions Chimiques
Metolachlor undergoes various chemical reactions, including:
Oxidation: Metolachlor can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert Metolachlor into different amine derivatives.
Substitution: Metolachlor can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Metolachlor has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of herbicide action and environmental fate.
Biology: Research on Metolachlor’s effects on plant physiology and its role in inhibiting specific enzymes involved in plant growth.
Medicine: Investigations into potential therapeutic uses and toxicological studies to understand its impact on human health.
Mécanisme D'action
Metolachlor exerts its herbicidal effects by inhibiting elongases and geranylgeranyl pyrophosphate (GGPP) cyclases, which are part of the gibberellin pathway. This inhibition disrupts cell division and elongation in target plants, leading to their death . The molecular targets include specific enzymes involved in the biosynthesis of essential plant hormones.
Comparaison Avec Des Composés Similaires
Metolachlor is compared with other chloroacetanilide herbicides such as acetochlor and alachlor. While all these compounds share a similar mode of action, Metolachlor is unique due to its higher efficacy and lower application rates. Similar compounds include:
Acetochlor: Another chloroacetanilide herbicide with similar uses but different environmental persistence.
Alachlor: Known for its broader spectrum of activity but higher toxicity compared to Metolachlor.
Metolachlor’s unique stereoisomeric composition and optimized production methods make it a preferred choice in many agricultural applications.
Propriétés
Formule moléculaire |
C15H26ClN3O2 |
|---|---|
Poids moléculaire |
315.84 g/mol |
Nom IUPAC |
tert-butyl 5-amino-2-piperidin-4-yl-2H-pyridine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H25N3O2.ClH/c1-15(2,3)20-14(19)18-10-12(16)4-5-13(18)11-6-8-17-9-7-11;/h4-5,10-11,13,17H,6-9,16H2,1-3H3;1H |
Clé InChI |
QNEZNCODIXZQIH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=C(C=CC1C2CCNCC2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14060399.png)
![4'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B14060407.png)
